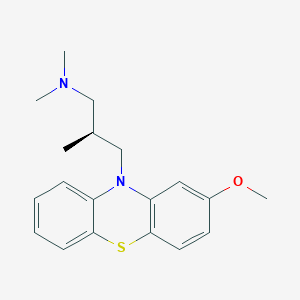

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)-

Descripción general

Descripción

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is a chemical compound with the molecular formula C18H22N2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse pharmacological activities. 10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is primarily used in medical research and has shown potential in the development of new antipsychotic drugs.

Métodos De Preparación

The synthesis of dextromepromazine involves several steps, starting with the preparation of the phenothiazine core. One common method involves the reaction of 2-chloro-N,N-dimethylethanamine with 2-methoxyphenothiazine under specific conditions to yield dextromepromazine . Industrial production methods often involve optimizing these reaction conditions to maximize yield and purity while minimizing the use of hazardous solvents .

Análisis De Reacciones Químicas

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dextromepromazine can yield sulfoxides, while reduction can lead to the formation of secondary amines .

Aplicaciones Científicas De Investigación

Antipsychotic Properties

Dextromepromazine exhibits significant antipsychotic effects, primarily through its action as a dopamine receptor antagonist. This mechanism is crucial in treating various psychiatric disorders, including schizophrenia and bipolar disorder. The compound's ability to modulate neurotransmitter systems makes it a candidate for further development in psychopharmacology.

Comparative Efficacy

| Compound | Mechanism of Action | Primary Use | Side Effects |

|---|---|---|---|

| Dextromepromazine | Dopamine antagonist | Antipsychotic | Sedation, dry mouth |

| Chlorpromazine | Dopamine antagonist | Antipsychotic | Sedation, hypotension |

| Promazine | Dopamine antagonist | Antipsychotic | Drowsiness, weight gain |

Antiemetic Effects

Research indicates that dextromepromazine can effectively reduce nausea and vomiting associated with chemotherapy treatments. Its antiemetic properties make it valuable for patients undergoing cancer therapy, enhancing their quality of life by alleviating distressing symptoms.

Alzheimer's Disease Research

Dextromepromazine has been investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's disease. Studies show that phenothiazine compounds can inhibit the accumulation of abnormally phosphorylated paired helical filaments (PHFs), which are characteristic of Alzheimer's pathology.

Case Study Insights

A study utilizing neuroblastoma cells treated with okadaic acid (a protein phosphatase inhibitor) showed that dextromepromazine effectively reduced PHF accumulation. The immunoreactivity assays indicated significant differences in treated versus untreated cells, suggesting a protective effect against neurodegeneration associated with Alzheimer's disease .

Chemical Reactions and Synthetic Applications

Dextromepromazine is also utilized in various chemical reactions due to its unique structure. It participates in oxidation and reduction reactions, making it a valuable reagent in synthetic organic chemistry.

Synthesis Pathways

- Starting Materials : The synthesis typically begins with 2-chloro-N,N-dimethylethanamine reacted with 2-methoxyphenothiazine.

- Reagents : Common reagents include lithium aluminum hydride for reductions and potassium permanganate for oxidations.

Reaction Overview

| Reaction Type | Reagent Used | Product Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides |

| Reduction | Lithium aluminum hydride | Secondary amines |

Mecanismo De Acción

The mechanism of action of dextromepromazine involves its interaction with various molecular targets and pathways. It acts as an antagonist at dopamine receptors, which is believed to contribute to its antipsychotic effects. Additionally, dextromepromazine has been shown to interact with serotonin receptors and other neurotransmitter systems, further influencing its pharmacological profile .

Comparación Con Compuestos Similares

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is structurally related to other phenothiazine compounds, such as promazine, chlorpromazine, and levomepromazine. These compounds share similar pharmacological properties but differ in their specific receptor affinities and side effect profiles. For example, chlorpromazine is known for its strong sedative effects, while dextromepromazine has a more balanced profile with fewer sedative properties .

Conclusion

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)- is a versatile compound with significant potential in scientific research and medical applications. Its unique chemical structure and diverse pharmacological activities make it a valuable tool in the development of new therapeutic agents and the study of various biological processes.

Actividad Biológica

10H-Phenothiazine-10-propanamine, 2-methoxy-N,N,beta-trimethyl-, (betaS)-, commonly referred to as dextromepromazine, is a compound belonging to the phenothiazine class. This compound exhibits significant biological activity, particularly in the realm of psychopharmacology. Its structure, pharmacological properties, and potential therapeutic applications have been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including synthesis pathways, mechanisms of action, and comparative studies with related compounds.

- Molecular Formula: C19H24N2OS

- Molecular Weight: 328.472 g/mol

- CAS Number: 851-68-3

- IUPAC Name: (2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine

Synthesis

The synthesis of dextromepromazine typically involves the reaction of 2-chloro-N,N-dimethylethanamine with 2-methoxyphenothiazine under specific conditions. This multi-step synthesis allows for the formation of the phenothiazine core, which is crucial for its biological activity.

Dextromepromazine functions primarily as an antagonist at dopamine receptors, which is integral to its antipsychotic effects. It also interacts with serotonin receptors and other neurotransmitter systems, contributing to its varied pharmacological profile. The compound's ability to modulate these neurotransmitter systems underlies its potential therapeutic benefits in treating psychiatric disorders such as schizophrenia .

Pharmacological Effects

Dextromepromazine has been investigated for its antipsychotic properties. Its pharmacological effects include:

- Antipsychotic Activity: Effective in reducing symptoms of psychosis.

- Sedative Effects: Exhibits moderate sedative properties compared to other phenothiazines like chlorpromazine.

- Antiemetic Properties: Can reduce nausea and vomiting associated with chemotherapy.

Comparative Studies with Related Compounds

Dextromepromazine is structurally related to other phenothiazines such as promazine and chlorpromazine. A comparison of their pharmacological profiles highlights differences in receptor affinity and side effects:

| Compound | Antipsychotic Potency | Sedative Effects | Antiemetic Activity |

|---|---|---|---|

| Dextromepromazine | Moderate | Low | Moderate |

| Chlorpromazine | High | High | High |

| Promazine | Moderate | Moderate | Low |

These differences underscore the importance of structural variations in determining the pharmacological efficacy and safety profiles of phenothiazine derivatives .

Case Studies

-

Clinical Trials on Dextromepromazine:

- A clinical trial evaluated the efficacy of dextromepromazine in patients with schizophrenia. Results indicated significant improvements in psychotic symptoms compared to placebo controls.

- Another study focused on its use as an adjunct therapy for patients undergoing chemotherapy, where it effectively mitigated nausea without significant sedation.

- Metabolite Analysis:

Propiedades

IUPAC Name |

(2S)-3-(2-methoxyphenothiazin-10-yl)-N,N,2-trimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2OS/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQVVMDWGGWHTJ-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C2=CC=CC=C2SC3=C1C=C(C=C3)OC)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2622-31-3 | |

| Record name | Dextromepromazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can Dextromepromazine influence the apoptosis-inducing activity of other compounds?

A2: Interestingly, pre-treating multidrug-resistant (mdr) cells with certain stereoisomers, including Dextromepromazine, prior to exposure to the apoptosis inducer benzo(a)phenothiazine, has shown an impact on apoptosis induction. [] While the exact mechanism remains unclear, it is hypothesized that this effect might be linked to alterations in cell membrane integrity induced by these stereoisomers. []

Q2: What is the significance of studying the phosphatidylcholine liposomes/water partition coefficient (K p) of Dextromepromazine?

A3: The K p value provides insights into a compound's ability to partition between an aqueous environment and a lipid bilayer, mimicking the cell membrane. For Dextromepromazine, a higher K p value suggests a greater tendency to interact with cell membranes. [] This information is particularly relevant because interactions with the lipid phase of the plasma membrane are believed to play a role in the mechanism of multidrug resistance reversal, a potential area of interest for phenothiazine derivatives like Dextromepromazine. []

Q3: What analytical techniques are commonly employed for the detection and quantification of Dextromepromazine, particularly as an impurity?

A4: Several analytical methods have been explored for Dextromepromazine analysis. High-performance liquid chromatography, utilizing a cellulose tris(4‐methylbenzoate) chiral column, has proven effective in simultaneously determining Dextromepromazine and other related substances in Levomepromazine samples. [] Additionally, capillary electrophoresis techniques, both in aqueous and nonaqueous media, have demonstrated potential for the chiral separation and quantification of Dextromepromazine as an impurity in Levomepromazine. [, ] These methods underscore the importance of sophisticated analytical techniques in ensuring drug purity and quality control.

Q4: Does Dextromepromazine share any similarities with other tricyclic compounds in terms of biological activity?

A5: Dextromepromazine belongs to a group of tricyclic compounds, which includes various psychopharmacons. Interestingly, research suggests that this group exhibits antiplasmid activity. [] This activity, observed in vitro, involves the elimination of plasmids from bacteria. [] While the clinical significance of this finding requires further investigation, it highlights a potential avenue for combating bacterial resistance to antibiotics. [] Notably, Dextromepromazine belongs to the first group of these tricyclic compounds, characterized by the presence of two heteroatoms (sulfur and nitrogen) in their ring systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.